Methomyl-d3

Description

Properties

IUPAC Name |

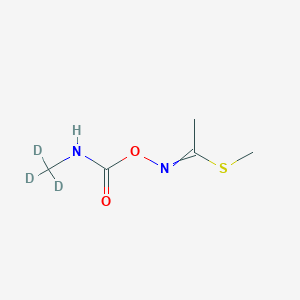

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methomyl-d3: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl. It is primarily utilized as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based techniques. This guide details its chemical structure, physicochemical properties, a plausible synthetic route, and its principal application in analytical chemistry.

Chemical Identity and Structure

This compound is structurally identical to Methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group. This isotopic labeling results in a molecular weight increase of approximately 3 Da, allowing it to be distinguished from native Methomyl by mass spectrometry without significantly altering its chemical behavior.

The IUPAC name for this compound is methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate.[1][2] Its structure is characterized by a carbamate group attached to an oxime, which in turn is part of a thioacetimidate moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1398109-07-3[2][3][4][5][6] |

| Molecular Formula | C₅H₇D₃N₂O₂S[3][4][5] |

| IUPAC Name | methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[1][2] |

| Synonyms | Methomyl D3, (E,Z)-Methomyl-d3 (N-methyl-d3), N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[1][3][6] |

| SMILES | [2H]C([2H])([2H])NC(=O)ON=C(C)SC[2] |

| InChI | InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[1][2][3] |

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 165.23 g/mol [1][2][4][6] |

| Appearance | White solid[3][6] |

| Purity | ≥99% deuterated forms (d₁-d₃); ≥98% chemical purity[2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol[3] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere[6] or -80°C[4] |

Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the known synthesis of Methomyl, a plausible route involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with deuterated methyl isocyanate (CD₃NCO).

Reaction: MHTA + CD₃NCO → this compound

Detailed Methodology:

-

Reactor Setup: A stirred-tank reactor equipped with temperature control, a dropping funnel, and a nitrogen inlet is charged with S-methyl N-hydroxythioacetimidate (MHTA) and an appropriate aprotic solvent (e.g., methylene (B1212753) chloride).

-

Reaction Initiation: The mixture is brought to a controlled temperature (e.g., 30-35°C).[7]

-

Addition of Isocyanate: Methyl-d3-isocyanate (CD₃NCO) is added dropwise to the reactor. The reaction is exothermic and requires careful temperature management.

-

Reaction Completion and Work-up: The reaction is allowed to proceed for a set duration until completion, which can be monitored by techniques like TLC or LC-MS.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound solid.

This compound is primarily used as an internal standard for the quantification of Methomyl in complex samples (e.g., environmental, biological) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Detailed Methodology (LC-MS/MS):

-

Sample Preparation: A known quantity of the sample (e.g., 1g of soil, 1mL of water) is extracted using an appropriate solvent (e.g., acetonitrile).

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the sample extract.

-

Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: An aliquot of the cleaned extract is injected into an LC system. A C18 column is typically used to separate Methomyl and this compound from other components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Methomyl and this compound.

-

-

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Methomyl and a fixed concentration of this compound. The concentration of Methomyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

References

- 1. This compound | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E,Z)-Methomyl-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (Standard)_TargetMol [targetmol.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

Methomyl-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide methomyl (B1676398). It is primarily utilized as an internal standard for the precise quantification of methomyl in various matrices using mass spectrometry-based methods.[1] This document covers its chemical and physical properties, its biological mechanism of action, and detailed experimental protocols for its application in analytical toxicology and environmental monitoring.

Core Properties and Specifications

This compound shares a nearly identical chemical structure with methomyl, with the key difference being the substitution of three hydrogen atoms with deuterium (B1214612) on the methylamino group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled methomyl in mass spectrometric analysis, while maintaining very similar physicochemical properties and chromatographic retention times.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analogue, Methomyl.

| Property | This compound | Reference |

| CAS Number | 1398109-07-3 | [1] |

| Chemical Formula | C₅H₇D₃N₂O₂S | [1] |

| Molecular Weight | 165.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Methomyl), ≥99% deuterated forms (d₁-d₃) | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

| Property | Methomyl | Reference |

| CAS Number | 16752-77-5 | |

| Chemical Formula | C₅H₁₀N₂O₂S | |

| Molecular Weight | 162.21 g/mol | |

| Appearance | White crystalline solid with a slight sulfurous odor. | [2] |

| Melting Point | 77°C | [2] |

| Boiling Point | Decomposes before boiling. | |

| Water Solubility | 54.7 g/L (54,700 mg/L) at 25°C. | [2] |

| Solubility in Organic Solvents | Toluene: 30 g/L, Isopropanol: 220 g/L, Ethanol: 420 g/L, Acetone: 720 g/L, Methanol: 1000 g/L. | |

| Octanol-Water Partition Coefficient (Kow) | 1.24 | [2] |

| Vapor Pressure | 0.72 mPa at 25°C. | [2] |

| Henry's Law Constant | 2.1 × 10⁻¹¹ atm-m³/mole |

Mechanism of Action: Cholinesterase Inhibition

Methomyl, and by extension this compound, exerts its biological effect through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at the cholinergic synapse.

By inhibiting AChE, methomyl causes an accumulation of ACh in the synaptic cleft.[3][4] This leads to overstimulation of cholinergic receptors, resulting in a state of constant nerve impulse transmission. In insects, this manifests as hyperactivity, followed by paralysis and ultimately death.[3] In mammals, acute exposure can lead to a cholinergic crisis with symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[2][4] The inhibition of AChE by carbamates like methomyl is reversible, and recovery can be rapid if the exposure is not lethal.[2]

Experimental Protocols

This compound is the internal standard of choice for the quantitative analysis of methomyl in complex matrices such as food, environmental samples, and biological tissues. The following is a generalized protocol for the analysis of methomyl using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[6]

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or tissue) with an appropriate amount of water.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and fortify it with a known concentration of this compound internal standard solution.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methomyl: Precursor ion (m/z) → Product ion (m/z) (e.g., 163.1 → 88.1).

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 166.1 → 91.1).

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of methomyl to the peak area of this compound against the concentration of methomyl standards.

-

The concentration of methomyl in the unknown samples is then determined from this calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of methomyl in a variety of matrices. Its use as an internal standard in conjunction with modern analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and ensures high-quality data in research, regulatory monitoring, and clinical toxicology. Understanding its properties and the underlying analytical principles is crucial for its effective application in the laboratory.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Methomyl (EHC 178, 1996) [inchem.org]

- 3. pomais.com [pomais.com]

- 4. studenttheses.uu.nl [studenttheses.uu.nl]

- 5. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 6. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Methomyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Methomyl-d3, a deuterated analog of the carbamate (B1207046) insecticide Methomyl (B1676398). This isotopically labeled standard is crucial for quantitative analysis in metabolic studies, environmental monitoring, and forensic toxicology, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[1] This document details the synthetic pathways for the necessary precursors and the final isotopically labeled product, presents key quantitative data in a structured format, and illustrates the experimental workflows using process diagrams.

Physicochemical Properties and Isotopic Enrichment

This compound is a white crystalline solid with the formal name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester.[1] Key physicochemical and isotopic data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1398109-07-3 | [1] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |

| Molecular Weight | 165.2 g/mol | [1] |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₃) | [1] |

Synthetic Strategy Overview

The synthesis of this compound involves a two-precursor approach, culminating in the reaction of S-methyl-N-hydroxythioacetimidate (MHTA) with deuterated methyl isocyanate (methyl-d3 isocyanate). The deuterium (B1214612) label is introduced via the methyl-d3 isocyanate, which is synthesized from a deuterated methylamine (B109427) precursor. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Precursor Synthesis

S-methyl-N-hydroxythioacetimidate (MHTA)

MHTA, also known as methomyl oxime, is a key intermediate in the synthesis of methomyl. Its preparation can be achieved through a two-step process starting from acetaldoxime.

Experimental Protocol:

-

Chlorination of Acetaldoxime: Acetaldoxime is dissolved in N-methylpyrrolidone (NMP) and cooled to a temperature range of -10°C to 0°C. Chlorine gas is then introduced to the solution to form acethydroxamoyl chloride dissolved in NMP.

-

Thioesterification: The resulting solution of acethydroxamoyl chloride in NMP is treated with methyl mercaptan at a temperature of 0°C to 10°C. The pH of the reaction mixture is maintained between 6 and 7. This step yields MHTA in solution.

| Parameter | Value |

| Starting Material | Acetaldoxime |

| Solvent | N-methylpyrrolidone (NMP) |

| Chlorinating Agent | Chlorine gas |

| Thioesterifying Agent | Methyl mercaptan |

| Temperature (Chlorination) | -10°C to 0°C |

| Temperature (Thioesterification) | 0°C to 10°C |

| pH (Thioesterification) | 6-7 |

Methyl-d3-amine Hydrochloride and Methyl-d3-isocyanate

The introduction of the deuterium label is accomplished through the use of methyl-d3-amine. Various methods exist for the preparation of methyl-d3-amine and its salts. One common approach involves the reduction of deuterated nitromethane.

Experimental Protocol for Methyl-d3-amine Hydrochloride:

-

Deuteration of Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base (e.g., sodium deuteroxide) and a phase-transfer catalyst to yield nitromethane-d3 (B1582242).

-

Reduction: The resulting nitromethane-d3 is reduced in an inert solvent to form methyl-d3-amine. This can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Conversion to Methyl-d3-isocyanate:

Methyl-d3-isocyanate is typically synthesized by reacting methyl-d3-amine with phosgene (B1210022) or a phosgene equivalent. This reaction is analogous to the industrial production of methyl isocyanate.[2][3]

Caption: Synthetic pathways for MHTA and Methyl-d3 isocyanate.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of S-methyl-N-hydroxythioacetimidate (MHTA) with methyl-d3-isocyanate. This reaction is typically carried out in an inert solvent.

Experimental Protocol:

A general procedure for the synthesis of methomyl, which can be adapted for its deuterated analog, involves the following steps:[4]

-

Reaction Setup: MHTA is dissolved in a suitable solvent, such as methylene (B1212753) chloride or water with a catalyst.[4]

-

Addition of Isocyanate: Methyl-d3-isocyanate is slowly added to the MHTA solution. The reaction temperature is typically controlled between 30-70°C.[4]

-

Reaction and Isolation: The reaction mixture is stirred for a period to ensure complete reaction. The product, this compound, can then be isolated by crystallization and subsequent filtration and drying.[4]

| Parameter | Value/Condition | Reference |

| Reactant 1 | S-methyl-N-hydroxythioacetimidate (MHTA) | [4] |

| Reactant 2 | Methyl-d3-isocyanate | |

| Solvent | Methylene chloride or Water with catalyst | [4] |

| Reaction Temperature | 30-70°C | [4] |

| Isolation Method | Crystallization, Filtration, Drying | [4] |

Analytical Characterization

The identity and isotopic enrichment of the synthesized this compound are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of 165.2 g/mol and to assess the degree of deuterium incorporation by analyzing the mass-to-charge ratio of the molecular ion and its fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence or significant reduction of the signal corresponding to the N-methyl protons, providing evidence of successful deuteration. ¹³C and ¹⁵N NMR can also be employed for further structural elucidation.

This technical guide provides a foundational understanding of the synthesis and isotopic labeling of this compound. Researchers should consult the referenced literature for more detailed experimental procedures and safety information, particularly concerning the handling of highly toxic reagents like methyl isocyanate and phosgene.

References

Methomyl-d3: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl-d3 is the deuterated analog of Methomyl, a broad-spectrum carbamate (B1207046) insecticide.[1][2] Its primary application in a laboratory setting is as an internal standard for the accurate quantification of Methomyl in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the parent compound, allowing for precise and sensitive detection without significantly altering its chemical behavior. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with general experimental protocols for its use.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Chemical Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1][3] |

| Synonyms | Methomyl D3, (E,Z)-Methomyl D3 (N-methyl D3) | [4][5][6] |

| CAS Number | 1398109-07-3 | [1][3][4][6][7][8][9] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1][3] |

| Molecular Weight | 165.23 g/mol | [4][5][6] |

| Appearance | White crystalline solid | [6][7] |

| Melting Point | 78 - 79 °C | [7] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1][3] Water solubility of the parent compound, Methomyl, is 58 g/L at 20 °C.[7][10] | |

| Purity | ≥98% (Methomyl) | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [1][3] |

| Storage | -20°C, hygroscopic, under inert atmosphere.[1][3][6] | |

| Stability | ≥ 4 years under recommended storage conditions.[1][3] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are often developed and validated in-house by analytical laboratories, a general methodology for its use as an internal standard in LC-MS/MS analysis is described below.

Objective: To quantify the concentration of Methomyl in a sample matrix (e.g., environmental water, biological fluid) using this compound as an internal standard.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of non-deuterated Methomyl and a constant concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform sample extraction and clean-up to remove interfering matrix components. This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples onto an appropriate LC column (e.g., C18).

-

Separate the analytes using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Methomyl and this compound should be monitored.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Methomyl to the peak area of this compound against the concentration of Methomyl for the calibration standards.

-

Calculate the concentration of Methomyl in the unknown samples using the calibration curve.

-

Visualizations

Experimental Workflow for Quantification of Methomyl

The following diagram illustrates a typical workflow for the quantification of Methomyl using this compound as an internal standard.

Caption: Workflow for Methomyl quantification using an internal standard.

Mechanism of Action of Methomyl

Methomyl, the parent compound of this compound, acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE). The diagram below illustrates this signaling pathway.

Caption: Inhibition of acetylcholinesterase by Methomyl.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the insecticide Methomyl. Its well-defined physical and chemical properties, coupled with its isotopic purity, make it an ideal internal standard for mass spectrometry-based analytical methods. Understanding these properties and the general experimental workflows is crucial for researchers and scientists in the fields of environmental monitoring, toxicology, and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound (Standard)_TargetMol [targetmol.com]

- 5. This compound | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. METHOMYL D3 CAS#: [amp.chemicalbook.com]

- 9. This compound - Traceable Reference Standard for Residue Analysis (CAS 1398109-07-3) [witega.de]

- 10. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]

Methomyl-d3 molecular weight and formula

This document provides core technical specifications for Methomyl-d3, a deuterated isotopologue of Methomyl (B1676398). The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require precise data for experimental design and analysis.

This compound is commonly used as an internal standard for the quantification of methomyl in various samples by mass spectrometry.[1][2]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate measurements and calculations in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C5H7D3N2O2S | [1][2][3][4][5] |

| Molecular Weight | 165.23 g/mol | [2][3][4][6] |

| CAS Number | 1398109-07-3 | [1][3][4] |

| Formal Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1] |

| Synonyms | Methomyl D3, (E,Z)-Methomyl-d3 (N-methyl-d3) | [3][6] |

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the core chemical identifiers for this compound.

Disclaimer: The information provided in this document is based on publicly available data and is intended for research purposes only. It is not for human or veterinary use.

References

The Indispensable Role of Deuterated Internal Standards in High-Accuracy Pesticide Residue Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues in complex matrices such as food, water, and biological samples is a critical challenge in environmental and health sciences. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, can lead to significant inaccuracies in analytical results. The use of deuterated internal standards offers a robust solution to mitigate these effects, ensuring the reliability and accuracy of quantitative analysis. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques associated with the use of deuterated internal standards in pesticide analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to any sample preparation steps.[1] Deuterated internal standards, where one or more hydrogen atoms in the pesticide molecule are replaced by deuterium (B1214612) atoms, are the most commonly used isotopically labeled standards in pesticide analysis.[2]

The fundamental principle of IDMS is that the deuterated internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and chromatographic separation.[1] Because the deuterated standard and the native analyte have nearly identical physicochemical properties, they experience the same degree of loss during sample preparation and the same extent of ionization enhancement or suppression in the mass spectrometer's ion source.[3] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.[4]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards in pesticide analysis offers several significant advantages over traditional external or internal standard calibration methods:

-

Compensation for Matrix Effects: This is the most critical advantage. Complex matrices can significantly suppress or enhance the analyte signal, leading to underestimation or overestimation of the pesticide concentration. Deuterated standards co-elute with the target analyte and experience the same matrix effects, allowing for accurate correction.[5][6]

-

Correction for Sample Loss: Losses of the analyte can occur at various stages of sample preparation, including extraction, cleanup, and transfer steps. Since the deuterated standard is added at the beginning of the workflow, it accounts for these losses, leading to more accurate results.[1]

-

Improved Precision and Accuracy: By correcting for both matrix effects and sample loss, the use of deuterated internal standards significantly improves the precision (reproducibility) and accuracy of the analytical method.[4]

-

Enhanced Method Robustness: The method becomes less susceptible to variations in experimental conditions, such as minor changes in extraction efficiency or instrument response, making it more robust and reliable for routine analysis.

Experimental Workflow for Pesticide Analysis using Deuterated Internal Standards

The following diagram illustrates a typical workflow for the analysis of pesticide residues using deuterated internal standards, from sample preparation to data analysis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of multiclass pesticide residues in a food matrix (e.g., fruits or vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS/MS or LC-MS/MS analysis.[1]

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (ACN), Toluene (B28343) (for GC-MS), Methanol (B129727) (MeOH), Water (HPLC grade or equivalent).

-

Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) citrate sesquihydrate.

-

dSPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB). The choice of sorbent depends on the matrix.[1]

-

Standards: Certified reference standards of target pesticides and their corresponding deuterated internal standards (e.g., Triphenyl Phosphate-d15).[1]

-

Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, GC-MS/MS or LC-MS/MS system.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[1]

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.[1]

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute.[1]

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[1]

-

Immediately shake vigorously for 1 minute to prevent salt agglomeration.

-

Centrifuge at ≥3000 rcf for 5 minutes.[1]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Final Extract Preparation:

Instrumental Analysis

-

System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

Injection: 1-2 µL of the final extract is injected in splitless mode.

-

Column: A suitable capillary column for pesticide analysis (e.g., a mid-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program to ensure separation of the target pesticides.

-

MS Conditions: Operated in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte and its deuterated internal standard to ensure accurate identification and quantification.

-

System: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

-

Injection: 1-10 µL of the final extract is injected.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

MS Conditions: Operated in MRM mode with optimized cone voltage and collision energy for each pesticide and its deuterated internal standard.

Data Presentation and Quantitative Analysis

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance data for pesticide analysis with and without internal standards, highlighting the benefits of the isotope dilution technique.

Table 1: Comparison of Recovery and Precision with and without Deuterated Internal Standards

| Pesticide | Matrix | Spiking Level (ng/g) | Recovery (%) without IS | RSD (%) without IS | Recovery (%) with Deuterated IS | RSD (%) with Deuterated IS |

| Imidacloprid | Cannabis Flower | 50 | 65 | 22 | 98 | 8 |

| Myclobutanil | Cannabis Gummy | 50 | 135 | 18 | 105 | 6 |

| Atrazine | Corn | 100 | 72 | 15 | 95 | 5 |

| Chlorpyrifos | Lettuce | 50 | 80 | 12 | 102 | 4 |

| Diazinon | Orange | 100 | 115 | 16 | 99 | 7 |

Data compiled from various sources for illustrative purposes.[4][5]

Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Pesticide | Matrix | MDL (µg/kg) with Deuterated IS | LOQ (µg/kg) with Deuterated IS |

| Acetamiprid | Butterbur | 0.0006 | 0.002 |

| Thiacloprid | Butterbur | 0.0006 | 0.002 |

| Various | Vegetables | - | 0.1 - 20 |

| Organochlorines | Water | 0.001 - 0.005 | 0.002 - 0.016 |

| Organochlorines | Sediment | 0.001 - 0.005 | 0.003 - 0.017 |

Data compiled from various sources.[6][7][8]

Logical Relationships in Data Analysis

The core of quantitative analysis using deuterated internal standards lies in the relationship between the analyte and the internal standard signals. The following diagram illustrates the logical flow of data processing.

Conclusion

Deuterated internal standards are an invaluable tool for any laboratory conducting pesticide residue analysis. By effectively compensating for matrix effects and procedural losses, they enable the generation of highly accurate and precise quantitative data. The integration of deuterated standards with robust sample preparation techniques like QuEChERS and sensitive analytical instrumentation such as GC-MS/MS and LC-MS/MS provides a powerful and reliable workflow for ensuring food safety and monitoring environmental contamination. While the initial cost of deuterated standards may be higher than that of their non-labeled counterparts, the significant improvement in data quality and method robustness justifies their use in high-stakes applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of non-persistent pesticides in small volumes of human breast milk with ultra-high performance liquid chromatography coupled to tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the complex biological matrices encountered in drug development and life sciences research, the choice of an internal standard is a pivotal decision. This in-depth technical guide explores the core principles, practical applications, and detailed methodologies of employing stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS with mass spectrometry has become the benchmark for high-quality quantitative data, offering unparalleled accuracy and robustness.

Core Principles of Stable Isotope-Labeled Internal Standards

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[1] This variability can stem from multiple stages of an analytical workflow, including sample preparation (e.g., extraction inefficiencies) and instrumental analysis (e.g., injection volume variations and mass spectrometer signal drift).[2]

A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been substituted with their non-radioactive, heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3] The fundamental principle behind the efficacy of a SIL-IS is its chemical near-identity to the analyte.[2] This ensures that the SIL-IS and the analyte exhibit virtually identical behavior throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[4] Because of the mass difference, the SIL-IS can be distinguished from the analyte by a mass spectrometer.[2] By adding a known quantity of the SIL-IS to a sample at the outset, the ratio of the analyte's signal to the SIL-IS's signal provides a normalized response that corrects for procedural variations.[5]

The logical superiority of SIL-IS in correcting for analytical variability, especially in LC-MS/MS, is depicted in the following diagram.

Caption: Logical framework demonstrating how SIL-IS corrects for variability.

Unparalleled Advantages in Quantitative Analysis

The near-identical physicochemical properties of a SIL-IS to the analyte provide significant advantages over other types of internal standards, such as structural analogs.

Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting molecules from the biological matrix, are a primary source of error in LC-MS/MS analysis.[5] A SIL-IS co-elutes with the analyte and is therefore subject to the same matrix effects.[5] This co-elution allows for effective normalization of the signal, leading to more accurate quantification.[5] Structural analogs, however, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[1]

Correcting for Recovery and Process Variability

The multi-step process of sample preparation, from extraction to reconstitution, can introduce variability in analyte recovery.[5] Since a SIL-IS has the same chemical and physical properties as the analyte, it experiences similar losses during these steps.[5] This allows the SIL-IS to accurately correct for inconsistencies in sample preparation, ensuring the final calculated concentration reflects the true concentration in the original sample.[5]

Quantitative Performance Comparison

Experimental data consistently demonstrates the superior performance of SIL-IS compared to structural analog internal standards in key bioanalytical validation parameters.

| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale for Superiority |

| Accuracy (% Bias) | Typically within ±5%[5] | Can exceed ±15%[5] | SIL-IS provides more effective compensation for matrix effects and recovery variations, leading to higher accuracy.[5] |

| Precision (%CV) | Typically <10%[5] | Can be >15%[5] | The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision.[5] |

| Matrix Effect | Effectively compensated[5] | Inconsistent compensation | The near-identical nature of the SIL-IS ensures it experiences the same matrix effects as the analyte, allowing for effective normalization.[5] |

| Recovery Variability | Low (<10%) | Higher (>15%) | SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process. |

Note: The values in this table are representative and can vary depending on the specific assay and analyte.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the use of SIL-IS in a typical bioanalytical LC-MS/MS workflow, from sample preparation to data analysis.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method using a SIL-IS is a critical step to ensure the reliability of the data. The following diagram illustrates a typical workflow for this process.

Caption: A typical workflow for bioanalytical method validation using a SIL-IS.

Protocol for a Generic LC-MS/MS Assay using SIL-IS

This protocol outlines the fundamental steps for the quantitative analysis of a small molecule drug in human plasma.

1. Preparation of Standards and Quality Control Samples:

-

Stock Solutions: Prepare concentrated stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix.

-

SIL-IS Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration in an appropriate solvent.

2. Sample Preparation (Protein Precipitation Example):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the SIL-IS working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UHPLC column and mobile phase gradient.

-

Mass Spectrometric Detection: Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

-

Integrate the chromatographic peak areas for the analyte and the SIL-IS for each sample.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression model.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis.[5] As demonstrated through the principles, data, and protocols in this guide, SIL-IS provides a robust and reliable method to overcome the inherent variability in analytical procedures, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a comprehensive understanding and proper implementation of this technique are essential for generating high-quality, reproducible, and accurate quantitative data that meets both scientific and regulatory standards.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

A Guide to Commercial Suppliers of Methomyl-d3 Analytical Standard for Researchers

For scientists and professionals in drug development and research, the quality and availability of analytical standards are paramount. This technical guide provides an overview of commercial suppliers for Methomyl-d3, a deuterated internal standard crucial for the accurate quantification of the carbamate (B1207046) insecticide methomyl (B1676398) in various matrices.

Overview of this compound

This compound is an isotopically labeled version of methomyl, intended for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use allows for the precise quantification of methomyl by correcting for variations in sample preparation and instrument response.[2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C₅H₇D₃N₂O₂S[1] |

| Molecular Weight | 165.2 g/mol [1] |

| CAS Number | 1398109-07-3[1][3] |

| Synonyms | (E,Z)-Methomyl-d3 (N-methyl-d3)[4], Methomyl D3[5] |

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer this compound analytical standards. The following table summarizes the key specifications from several prominent vendors to facilitate comparison.

| Supplier | Product Name | Purity/Isotopic Enrichment | Format | Available Quantities |

| LGC Standards | (E,Z)-Methomyl-d3 (N-methyl-d3) | 99 atom % D, min 98% Chemical Purity[4][6] | Neat | 0.01 g, 0.05 g[6] |

| Cayman Chemical | This compound | ≥98% (Methomyl), ≥99% deuterated forms (d1-d3)[2] | Solid | Not specified |

| HPC Standards | D3-Methomyl | Not specified | Not specified | 10 mg[3] |

| TargetMol | This compound (Standard) | Not specified | Not specified | 10 mg[5] |

| CRM LABSTANDARD | Methomyl D3 solution | Not specified | Solution in Methanol | 1.1 ml, 5 ml ampoules (100 mg/l or 1000 mg/l)[7] |

| Fisher Scientific | LGC Standards USA this compound | Not specified | Not specified | Not specified |

Experimental Protocols and Usage

General Laboratory Procedures for Use as an Internal Standard:

This compound is primarily used as an internal standard for the quantification of methomyl.[1][2] A typical workflow involves the following steps:

-

Standard Preparation: A stock solution of this compound is prepared by dissolving the solid material in a suitable solvent, such as chloroform (B151607) or methanol.[2] It is recommended to purge the solvent with an inert gas.[2]

-

Sample Spiking: A known amount of the this compound internal standard solution is added to the unknown sample and to each of the calibration standards.

-

Sample Extraction and Cleanup: The sample is then subjected to an appropriate extraction and cleanup procedure to isolate the analyte of interest (methomyl) and the internal standard.

-

Instrumental Analysis: The extracted sample is analyzed by GC-MS or LC-MS.

-

Quantification: The concentration of methomyl in the unknown sample is determined by comparing the peak area ratio of methomyl to this compound with the calibration curve generated from the standards. For enhanced precision, the deuterated standard can be quantitated against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios.[2]

Workflow for Using this compound as an Internal Standard

Caption: A generalized workflow for the use of this compound as an internal standard in quantitative analysis.

Quality Control and Documentation

Reputable suppliers provide comprehensive documentation to ensure the quality and traceability of their analytical standards. Researchers should always request and review the Certificate of Analysis (CoA) for each batch of this compound. The CoA typically includes:

-

Product identification (name, catalog number, batch number)

-

Chemical and physical properties

-

Purity assessment (e.g., by HPLC, GC)

-

Isotopic enrichment data

-

Storage conditions and expiry date

Some suppliers, like Cayman Chemical, provide batch-specific data and documents, including QC sheets and GC-MS data, upon request.[1]

Logical Relationship of Supplier Documentation

Caption: The relationship between a commercial supplier and the essential documentation provided for an analytical standard.

Safety and Handling

Methomyl and its deuterated analog should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.[2] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

This guide provides a starting point for researchers seeking to procure this compound analytical standards. It is recommended to contact the suppliers directly for the most up-to-date product information, availability, and pricing.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. (E,Z)-Methomyl-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 5. This compound (Standard)_TargetMol [targetmol.com]

- 6. (E,Z)-Methomyl-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 7. Methomyl D3 solution – CRM LABSTANDARD [crmlabstandard.com]

Solubility Profile of Methomyl-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methomyl-d3 in various organic solvents. Given that the isotopic labeling with deuterium (B1214612) is not expected to significantly alter the physicochemical property of solubility, this document leverages the available quantitative data for its non-deuterated analogue, Methomyl, as a reliable proxy. The information herein is intended to support research, analytical method development, and formulation studies.

Core Findings: Solubility Data

The solubility of a compound is a critical parameter in a multitude of scientific applications, from designing effective extraction and purification protocols to developing stable formulations. While specific quantitative data for this compound is sparse, with sources describing it as "slightly soluble" in chloroform (B151607) and methanol, extensive data for the parent compound, Methomyl, offers valuable insights.[1] The following table summarizes the quantitative solubility of Methomyl in a range of organic solvents at or around 25°C.

| Organic Solvent | Solubility ( g/100 g solvent) | Solubility (g/L) |

| Methanol | 100[1][2] | 1000[3][4] |

| Acetone | 73[2] | 720[3] |

| Ethanol | 42[1][2] | 420[3] |

| Isopropanol | 22[1][2] | 220[3] |

| Toluene | 3[1] | 30[3] |

| Dichloromethane | >25 | - |

| Acetonitrile | >25 | - |

| Dimethylformamide | >25 | - |

| Ethyl acetate | - | 77.4 |

| n-heptane | 0.097 | - |

| 1-Octanol | 24.0 | - |

| o-xylene | 9.58 | - |

Note: Data is for Methomyl and is presented as a close approximation for this compound. Solubility values can be temperature-dependent.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Standardized guidelines, such as the OECD Guideline 105 and EPA OPPTS 830.7840, provide robust methodologies to ensure accuracy and reproducibility.[5][6] The "shake-flask" method is a commonly employed technique for substances with solubility above 10⁻² g/L and is detailed below.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a volumetric flask containing the chosen organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the solution to stand at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature can be employed to facilitate this separation.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the sediment.

-

Filtration: Pass the collected aliquot through a chemically inert syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. The concentration of this compound is determined by comparing the analytical response to a calibration curve prepared from standards of known concentrations.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be repeated to ensure the results are reproducible.

Workflow and Process Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocol.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

This guide provides essential data and methodologies to aid researchers in their work with this compound. The provided solubility information, based on its non-deuterated counterpart, serves as a robust starting point for experimental design, while the detailed protocol offers a standardized approach to generating precise solubility data.

References

Methodological & Application

Application Note: Quantification of Methomyl in Environmental and Food Matrices using Methomyl-d3 as an Internal Standard by LC-MS/MS

References

- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantitative Analysis of Methomyl in Agricultural Produce by LC-MS/MS Using a Methomyl-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of the carbamate (B1207046) insecticide methomyl (B1676398) in complex food matrices. The protocol employs a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] To ensure high accuracy and precision, a stable isotope-labeled internal standard, Methomyl-d3, is used to correct for matrix effects and variations during sample preparation and injection.[4] The method is validated according to common guidelines, demonstrating excellent linearity, recovery, and precision, making it suitable for routine regulatory monitoring and food safety analysis.[5][6]

Experimental Protocols

Materials and Reagents

-

Standards: Methomyl (≥98% purity), this compound (≥99% deuterated forms).

-

Solvents: LC-MS grade acetonitrile (B52724), methanol, and reagent-grade water.

-

Reagents: Formic acid (≥98%), ammonium (B1175870) formate (B1220265), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquohydrate.

-

QuEChERS dSPE Cleanup Kits: 15 mL tubes containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of methomyl and this compound standards into separate 10 mL volumetric flasks using acetonitrile. Store at -20°C. These solutions are stable for at least 6 months.[6]

-

Intermediate Spiking Solution (10 µg/mL): Prepare a working solution of methomyl by diluting the stock solution in acetonitrile.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the working IS solution by diluting the this compound stock solution in acetonitrile.

-

Calibration Standards (1 - 250 ng/mL): Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the methomyl intermediate solution into blank matrix extract. This is done to compensate for any matrix-induced signal suppression or enhancement.[2] After spiking, add the IS solution to each standard to achieve a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined approach for extracting pesticides from diverse food matrices.[1][3][4]

-

Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry commodities, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[7]

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Add a QuEChERS salt packet (containing MgSO₄, NaCl, and citrate buffers) and shake vigorously for 2 minutes.[8]

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This step separates the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing MgSO₄ and PSA. The PSA effectively removes organic acids, sugars, and other interferences.

-

Final Extract: Vortex the dSPE tube for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

-

Dilution & Filtration: Carefully transfer the supernatant into an autosampler vial and dilute if necessary. Filter the extract through a 0.22 µm syringe filter prior to LC-MS/MS injection.

LC-MS/MS Instrumental Protocol

Analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

-

LC System: Vanquish Horizon UHPLC or equivalent.[9]

-

Column: Accucore aQ C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[9]

-

Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.[9]

-

Mobile Phase B: Methanol with 2 mM ammonium formate and 0.1% formic acid.[9]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Table 1: Liquid Chromatography Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

|---|---|---|

| 0.0 | 0.4 | 5 |

| 1.0 | 0.4 | 5 |

| 8.0 | 0.4 | 95 |

| 10.0 | 0.4 | 95 |

| 10.1 | 0.4 | 5 |

| 12.0 | 0.4 | 5 |

-

MS System: TSQ Fortis Triple Quadrupole MS or equivalent.[9]

-

Ionization Source: Heated Electrospray Ionization (H-ESI), Positive Mode.

-

Key Parameters:

-

Spray Voltage: 3500 V

-

Sheath Gas: 40 Arb

-

Aux Gas: 8 Arb

-

Vaporizer Temperature: 350°C

-

Ion Transfer Tube Temperature: 300°C

-

Acquisition Mode: Scheduled Selected Reaction Monitoring (sSRM)

-

Data Presentation

MRM Transitions

The mass spectrometer was operated in sSRM mode to ensure optimal sensitivity and selectivity. Two transitions were monitored for methomyl for quantification and confirmation, while one was used for the internal standard.

Table 2: Optimized sSRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use | Collision Energy (V) |

|---|---|---|---|---|

| Methomyl | 163.1 | 88.1 | Quantifier | 8 |

| Methomyl | 163.1 | 58.2 | Qualifier | 20 |

| this compound | 166.1 | 91.1 | Internal Standard | 8 |

Note: Precursor and product ions are based on published data and should be optimized on the specific instrument used.[10][11]

Method Performance

The method was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD/LOQ) in a representative matrix (e.g., spinach).

Table 3: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linear Range | 2.5 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | 0.7 ng/mL[1] |

| Limit of Quantification (LOQ) | 2.3 ng/mL (equivalent to 23 µg/kg in sample)[1] |

Table 4: Accuracy and Precision (n=6)

| Spiked Level (µg/kg) | Mean Recovery (%) | RSD (%) |

|---|---|---|

| 25 | 98.2 | 4.5 |

| 100 | 103.5 | 3.1 |

| 250 | 95.7 | 5.2 |

Acceptance criteria for recovery are typically 70-120% with a Relative Standard Deviation (RSD) of ≤20%.[5]

Mandatory Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

References

- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aensiweb.com [aensiweb.com]

- 3. gcms.cz [gcms.cz]

- 4. Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid Chromatography tandem mass spectrometry (LC-MS/MS) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. coresta.org [coresta.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. nrcgrapes.in [nrcgrapes.in]

Application Note: A Robust QuEChERS-Based Protocol for the Quantification of Methomyl-d3 in Diverse Food Matrices using LC-MS/MS

Audience: This document is intended for researchers, analytical scientists, and professionals in the field of food safety and drug development who are involved in the analysis of pesticide residues.

Introduction

Principle

This method employs the QuEChERS approach for the extraction of methomyl (B1676398) from a homogenized food sample. The sample is first spiked with a known concentration of Methomyl-d3, which serves as an internal standard to correct for matrix effects and variations in extraction efficiency. The extraction is performed using acetonitrile (B52724), followed by a salting-out step with magnesium sulfate (B86663) and sodium acetate (B1210297) to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is carried out using Primary Secondary Amine (PSA) sorbent to remove interfering matrix components such as organic acids and sugars, along with anhydrous magnesium sulfate to remove excess water. The final extract is then analyzed by LC-MS/MS for the quantification of methomyl.

Experimental Protocol

1. Materials and Reagents

-

This compound (internal standard) and Methomyl analytical standard (>99% purity)

-

Acetonitrile (LC-MS grade)

-

Acetic acid (glacial)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous sodium acetate (CH₃COONa)

-

Primary Secondary Amine (PSA) sorbent

-

50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

-

High-speed blender or homogenizer

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

-

Syringe filters (0.22 µm PTFE)

-

LC-MS/MS system

2. Sample Preparation and Homogenization

-

For samples with high water content (e.g., tomatoes, leafy greens), chop and homogenize using a high-speed blender. For samples with low water content, a fine powder should be created.[3]

-

To minimize degradation of pesticides, homogenization in the presence of dry ice can be beneficial.[3]

3. Extraction

-

Add an appropriate amount of this compound working solution to the sample to serve as the internal standard.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 3.0 g of anhydrous MgSO₄ and 0.75 g of CH₃COONa to the tube.[4]

-

Immediately cap the tube tightly and shake vigorously for 1 minute.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Cap the d-SPE tube and vortex for 1 minute.

5. LC-MS/MS Analysis

-

Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% acetic acid in water and methanol (B129727) is often employed.[4]

-

MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for methomyl is selected, and specific product ions are monitored for quantification and confirmation.[4] A common product ion for methomyl is m/z 88.1.[4]

Data Presentation

The following table summarizes the performance characteristics of methomyl analysis in various food matrices, as reported in the literature.

| Food Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |

| Tomato | 0.01 - 6.0 | 87.8 - 101.3 | 2.5 - 7.5 | 0.03 |

| Mint (Roots) | Not Specified | Not Specified | Not Specified | Not Specified |

| Mint (Leaves & Stems) | Not Specified | Not Specified | Not Specified | Not Specified |

| Vegetables (general) | 0.005 - 0.2 | 91 - 109 | < 10 | 0.005 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound sample preparation and analysis.

The described QuEChERS-based protocol provides an effective and reliable method for the determination of methomyl residues in a variety of food matrices. The inclusion of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and procedural losses. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food for regulatory compliance and safety assessment.

References

Application Notes and Protocols for Methomyl-d3 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the utilization of Methomyl-d3 as an internal standard in the quantitative analysis of methomyl (B1676398) in environmental samples. The methodologies outlined are based on established analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), to ensure high accuracy and precision.

Methomyl, a carbamate (B1207046) insecticide, is subject to regulatory monitoring in various environmental matrices due to its potential toxicity.[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential variations during sample preparation and analysis, thereby enhancing the reliability of quantitative results.[3] this compound, being chemically identical to methomyl with the exception of isotopic labeling, co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, making it an ideal internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of methomyl in soil and water samples using the protocols described below, with this compound as an internal standard.

Table 1: Recovery of Methomyl from Environmental Samples

| Matrix | Spiking Level (ng/g or ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | 10 | 81 - 94.2 | 3.68 - 8.50 |

| 50 | 85 - 95 | 4.10 - 7.80 | |

| 100 | 88 - 98 | 3.50 - 6.90 | |

| Water | 1 | 82.6 - 103.3 | 4.50 - 9.17 |

| 10 | 85 - 105 | 3.80 - 8.50 | |

| 50 | 90 - 108 | 3.20 - 7.60 |

Data compiled from studies utilizing similar extraction and analysis techniques.[4][5]

Table 2: Method Detection and Quantification Limits

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Methomyl | LC-MS/MS | 0.1 - 1.0 µg/L (water) | 0.3 - 3.0 µg/L (water) |

| 1.0 - 5.0 ng/g (soil) | 3.0 - 15.0 ng/g (soil) | ||

| GC-MS | 0.01 mg/kg (body fluids) | Not Reported | |

| HPLC-UV | 0.02 mg/kg (soil) | Not Reported |

LOD and LOQ values are estimates and may vary depending on the specific instrumentation and matrix.[6]

Experimental Workflow

The overall workflow for the analysis of methomyl in environmental samples using this compound as an internal standard is depicted below.

Caption: Workflow for Methomyl Analysis.

Detailed Experimental Protocols

Protocol 1: Analysis of Methomyl in Soil Samples

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

1. Materials and Reagents

-

Methomyl analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge capable of 4000 rpm

2. Sample Preparation and Extraction

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution). The final concentration of the internal standard should be in the mid-range of the calibration curve.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Analysis of Methomyl in Water Samples

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and cleanup of water samples.

1. Materials and Reagents

-

Methomyl analytical standard

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Deionized water

-

SPE cartridges (e.g., C18, 500 mg)

-

SPE vacuum manifold

-

Nitrogen evaporator

2. Sample Preparation and Extraction

-

Measure 100 mL of the water sample into a clean glass container.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 100 ng/mL solution).

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 2 x 3 mL of acetonitrile into a collection tube.

3. Concentration

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

The following are typical starting conditions for LC-MS/MS analysis. These should be optimized for the specific instrument used.

Liquid Chromatography

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methomyl: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

-

This compound: Precursor Ion > Product Ion (Quantifier)

-

Note: Specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.

-

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is illustrated below.

Caption: Internal Standard Quantification Logic.

References